7-Hydroxy Risperidone

Vue d'ensemble

Description

9-Hydroxy-risperidone is an active metabolite of risperidone, a widely used antipsychotic medication. It is primarily used in the treatment of schizophrenia and bipolar disorder. This compound is known for its efficacy in managing both positive and negative symptoms of schizophrenia while producing relatively few extrapyramidal side effects at low doses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-risperidone involves the hydroxylation of risperidone. One method includes the use of human cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which catalyze the hydroxylation process . Another method involves the use of palladium-carbon catalysts in an alcoholic solvent under controlled hydrogen vapor pressure .

Industrial Production Methods: Industrial production of 9-Hydroxy-risperidone typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the cyclization of specific intermediates followed by hydroxylation and purification steps to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Hydroxy-risperidone undergoes several types of chemical reactions, including:

Oxidation: Conversion of risperidone to 9-Hydroxy-risperidone via hydroxylation.

Reduction: Not commonly involved in its primary metabolic pathway.

Substitution: Limited data on substitution reactions specific to 9-Hydroxy-risperidone.

Common Reagents and Conditions:

Oxidation: Catalyzed by cytochrome P450 enzymes (CYP2D6 and CYP3A4) in the presence of NADPH.

Hydroxylation: Palladium-carbon catalysts in alcoholic solvents under controlled hydrogen vapor pressure.

Major Products: The primary product of these reactions is 9-Hydroxy-risperidone itself, which is formed from the parent compound risperidone .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. 7-Hydroxy Risperidone plays a critical role in understanding the pharmacokinetics of Risperidone due to its active status.

Key Findings:

- A study highlighted the relationship between plasma concentrations of Risperidone and its metabolites, including this compound, and their effects on side effects and treatment efficacy in children and adolescents with autism spectrum disorder (ASD) .

- The pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) were analyzed to establish a therapeutic window for effective dosing .

Table 1: Pharmacokinetic Parameters of Risperidone and Metabolites

| Parameter | Risperidone | 9-Hydroxyrisperidone | 7-Hydroxyrisperidone |

|---|---|---|---|

| Cmax (ng/mL) | Variable | Variable | Not specified |

| AUC (ng·h/mL) | Variable | Variable | Not specified |

| Half-life (h) | ~20 | Variable | Not specified |

| Bioavailability (%) | 70 | N/A | N/A |

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is essential for optimizing drug therapy, especially for antipsychotics like Risperidone. Monitoring levels of this compound can help tailor treatment plans to individual patients.

Case Studies:

- In a clinical trial involving children treated with Risperidone, TDM was shown to enhance safety and effectiveness by adjusting doses based on plasma levels of both Risperidone and its metabolites .

- The study utilized advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for accurate measurement of drug concentrations .

Genetic Polymorphism Studies

Genetic variations can significantly affect drug metabolism. Research has indicated that polymorphisms in genes encoding cytochrome P450 enzymes can influence the pharmacokinetics of Risperidone and its metabolites.

Insights:

- Variants in CYP2D6 and CYP3A4 genes were associated with differences in the metabolism rates of Risperidone to this compound, impacting therapeutic outcomes .

- Understanding these genetic factors can lead to personalized medicine approaches, ensuring that patients receive the most effective doses based on their genetic profiles.

Clinical Applications in Schizophrenia Treatment

This compound contributes to the therapeutic effects of Risperidone by enhancing its efficacy in treating schizophrenia.

Clinical Evidence:

- The combined action of Risperidone and this compound has been linked to improved management of both positive and negative symptoms of schizophrenia .

- A review indicated that the active moiety comprising both compounds is crucial for achieving desired clinical outcomes while minimizing side effects .

Methodological Advances in Drug Analysis

Recent advancements in analytical techniques have improved the ability to measure this compound concentrations accurately.

Innovative Techniques:

Mécanisme D'action

9-Hydroxy-risperidone exerts its effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the overactivity of central mesolimbic and mesocortical pathways, which are associated with the symptoms of schizophrenia and bipolar disorder . Additionally, it interacts with alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors, contributing to its therapeutic effects and side effect profile .

Comparaison Avec Des Composés Similaires

Uniqueness: 9-Hydroxy-risperidone is unique due to its specific hydroxylation at the 9-position, which enhances its hydrophilicity and influences its pharmacokinetic properties. This modification allows for different receptor binding profiles and metabolic pathways compared to its parent compound, risperidone .

Activité Biologique

7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a significant active metabolite of the antipsychotic medication risperidone. It plays a crucial role in the pharmacological effects associated with the treatment of schizophrenia and bipolar disorder. This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and relevant case studies.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its metabolism primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The hydroxylation process converts risperidone to 9-hydroxyrisperidone, which is responsible for a substantial portion of the drug's therapeutic effects.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Metabolism | CYP2D6 (primary), CYP3A4 (minor) |

| Half-life | Approximately 20 hours |

| Bioavailability | Varies based on genetic polymorphisms |

| Excretion | Urine (up to 31% as metabolites) |

This compound exhibits high-affinity antagonism at dopaminergic D2 receptors and serotonergic 5-HT2A receptors. This dual action is critical for its efficacy in managing both positive and negative symptoms of schizophrenia.

- Dopaminergic D2 Receptors : Inhibition reduces dopaminergic overactivity in mesolimbic pathways.

- Serotonergic 5-HT2A Receptors : Antagonism enhances serotonergic transmission, which may alleviate negative symptoms.

The compound's interaction with various enzymes and proteins influences neuronal firing and mitochondrial function. It has been shown to affect gene expression related to neurotransmitter systems, which contributes to its therapeutic effects.

Cellular Effects

Research indicates that this compound impacts several cellular processes:

- Modulation of neurotransmitter release

- Regulation of neuronal excitability

- Influence on mitochondrial dynamics

Case Studies and Research Findings

Numerous studies have explored the clinical implications of this compound:

- Clinical Efficacy : A study involving patients treated with risperidone showed that those with higher plasma levels of 9-hydroxyrisperidone experienced better control over psychotic symptoms compared to those with lower levels .

- Genetic Variability : Variations in the CYP2D6 gene significantly influence the metabolism of risperidone and its active metabolite. Patients classified as "poor metabolizers" exhibited increased plasma concentrations of risperidone, leading to a higher risk of adverse effects .

- Safety Profile : Clinical trials indicate that lower doses of this compound produce fewer extrapyramidal side effects compared to other antipsychotics, making it a favorable option for long-term management .

Propriétés

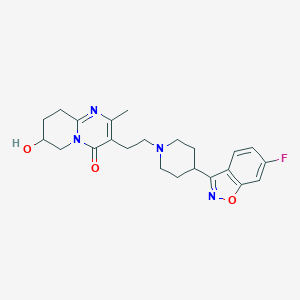

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPQNZPAOAQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332989 | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-04-5 | |

| Record name | 7-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.